1-Benzoyluracil
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Overview
Description
1-Benzoyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at position 1 of the uracil ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyluracil can be synthesized through various methods. One common approach involves the benzoylation of uracil in the presence of pyridine, which acts as a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzoyl group, leading to the formation of different uracil derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other substituents, resulting in a variety of uracil derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated uracil derivatives, while reduction can produce de-benzoylated uracil compounds .
Scientific Research Applications
1-Benzoyluracil has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying nucleobase modifications.
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-benzoyluracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition of enzymatic activity. This can result in the disruption of nucleic acid synthesis and function, which is particularly relevant in the context of antiviral and anticancer activities .
Comparison with Similar Compounds
1-Benzyluracil: Similar in structure but with a benzyl group instead of a benzoyl group.
6-Benzoyluracil: The benzoyl group is attached at position 6 of the uracil ring.
1,3-Dibenzoyluracil: Contains benzoyl groups at both positions 1 and 3 of the uracil ring.
Uniqueness: 1-Benzoyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-benzoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-13(11(16)12-9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,14,16) |
InChI Key |
YWSREAXYRCMMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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